molecular formula C24H25N3O B14666026 (E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine CAS No. 37177-28-9

(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine

Cat. No.: B14666026
CAS No.: 37177-28-9
M. Wt: 371.5 g/mol
InChI Key: KLXVMOIHSHSQGE-UHFFFAOYSA-N
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Description

(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine typically involves a multi-step process. The initial step often includes the preparation of the pentyloxyphenyl precursor, which is then subjected to a series of reactions to introduce the methanimine and phenyldiazenyl groups. Common reagents used in these reactions include pentyloxybenzene, aniline derivatives, and diazonium salts. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The phenyldiazenyl group is particularly important for its ability to participate in electron transfer reactions, which can influence cellular processes and pathways.

Properties

CAS No.

37177-28-9

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

1-(4-pentoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C24H25N3O/c1-2-3-7-18-28-24-16-10-20(11-17-24)19-25-21-12-14-23(15-13-21)27-26-22-8-5-4-6-9-22/h4-6,8-17,19H,2-3,7,18H2,1H3

InChI Key

KLXVMOIHSHSQGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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